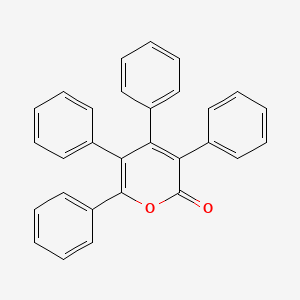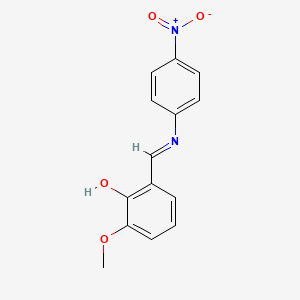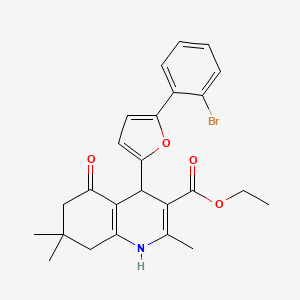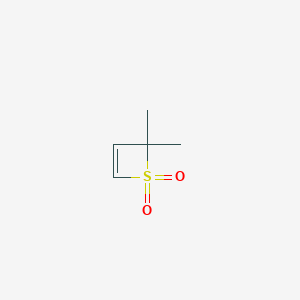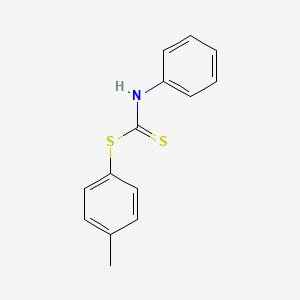
P-Tolyl N-phenyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tolyl N-phenyldithiocarbamate is an organosulfur compound with the molecular formula C14H13NS2. It is part of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a dithiocarbamate group attached to a p-tolyl and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
P-Tolyl N-phenyldithiocarbamate can be synthesized through the reaction of p-toluidine with carbon disulfide in the presence of a base, followed by the addition of aniline. The reaction typically proceeds as follows:
Step 1:
p-Toluidine reacts with carbon disulfide in the presence of sodium hydroxide to form p-tolyl dithiocarbamate.Step 2: The p-tolyl dithiocarbamate then reacts with aniline to form this compound.
The reaction conditions usually involve stirring the reactants at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using industrial-scale crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
P-Tolyl N-phenyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
P-Tolyl N-phenyldithiocarbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of rubber accelerators and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of P-Tolyl N-phenyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N-phenyldithiocarbamate
- N-butyl-N-phenyldithiocarbamate
- N-cyclohexyl-N-phenyldithiocarbamate
Uniqueness
P-Tolyl N-phenyldithiocarbamate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties compared to other dithiocarbamates. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
38750-73-1 |
|---|---|
Fórmula molecular |
C14H13NS2 |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
(4-methylphenyl) N-phenylcarbamodithioate |
InChI |
InChI=1S/C14H13NS2/c1-11-7-9-13(10-8-11)17-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
Clave InChI |
TUVQKITVFXKNBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
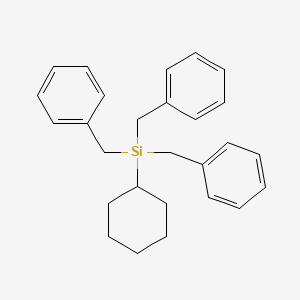



![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)
